molecular formula C12H11NO B3032542 2-(4-Aminophenyl)phenol CAS No. 21849-92-3

2-(4-Aminophenyl)phenol

Cat. No.: B3032542
CAS No.: 21849-92-3
M. Wt: 185.22 g/mol
InChI Key: JMYPKNRKMHLPKS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)phenol is an aminoalcohol derivative . It is also known as Phenol, 4-(2-aminoethyl)- and 4-Aminophenol . It participates in the synthesis of bisbenzoxazoles .


Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity and possible mode of action . It can be produced from phenol by nitration followed by reduction with iron . It can also be synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Molecular Structure Analysis

The structure of this compound and its complexes were characterized using different spectroscopic techniques . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

This compound can react with pyrazoline compounds (mediators) chemically to form a quinoneimine product which is electrochemically active providing an indirect analytical signal to measure the target phenol(s) .

Scientific Research Applications

Antimicrobial and Antidiabetic Activities

2-(4-Aminophenyl)phenol derivatives have shown broad-spectrum antimicrobial activities against various strains such as Staphylococcus aureus and Saccharomyces cerevisiae. They also exhibit significant inhibition of enzymes like amylase and glucosidase, indicating potential antidiabetic applications. The interaction studies with Human DNA suggest their potential as anticancer agents (Rafique et al., 2022).

Improving Analytical Methods

The compound is utilized in improving the Berthelot reaction for determining ammonium in soil extracts and water. It has been explored for its potential to reduce interferences in analytical methods, thereby enhancing the accuracy of environmental and biological sample analysis (Rhine et al., 1998).

Electron Transfer Studies

Studies have explored the one-electron oxidation of hydrogen-bonded phenols, including derivatives of this compound. These are critical in understanding the electron transfer mechanisms in chemical and biological systems (Rhile & Mayer, 2004).

Nitric Oxide Release and Biological Evaluation

Derivatives of this compound, like 4-Phenyl-3-furoxancarbonitrile, have been studied for their ability to release nitric oxide and their potential biological applications, such as vasodilatory activity and inhibition of platelet aggregation (Medana et al., 1994).

Preparation of Immunogens

This compound derivatives have been used in the preparation of immunogens, particularly in coupling polysaccharides to protein carriers. This application is significant in vaccine development and immunological research (Himmelspach & Wrede, 1971).

Analgesic and Antimicrobial Activities

Isoxazole derivatives synthesized from aminophenols have been investigated for their analgesic and antimicrobial activities. These studies are crucial in developing new therapeutic agents (Sahu et al., 2009).

Electroactive Polymer Synthesis

Research has been conducted on synthesizing electroactive phenol-based polymers using this compound derivatives. This has applications in developing new materials for electronics and other high-tech industries (Kaya & Aydın, 2012).

Electrochemical Enzyme Immunoassay

The compound has been used in developing small-volume voltammetric detection methods in electrochemical enzyme immunoassays. This application is significant in biochemical analysis and medical diagnostics (Niwa et al., 1993).

DNA Adduct Formation in Antitumor Research

2-(4-Aminophenyl)benzothiazoles, closely related to this compound, have shown the ability to form DNA adducts in sensitive tumor cells, indicating their potential in cancer treatment and research (Leong et al., 2003).

Antioxidant and Biochemical Activities

Studies have shown that mixed ligand metal complexes with 4-aminophenol derivatives exhibit significant antimicrobial and antioxidant activities. This highlights their potential in pharmaceutical and biochemical applications (Joseph & Rani, 2013).

Safety and Hazards

2-(4-Aminophenyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

2-(4-aminophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYPKNRKMHLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176256
Record name 2-Biphenylol, 4'-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21849-92-3
Record name 2-Biphenylol, 4'-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylol, 4'-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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